molecular formula C24H22ClN3O3S B2909708 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216740-47-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2909708
CAS No.: 1216740-47-4
M. Wt: 467.97
InChI Key: CBTINAHIDZCIEJ-UHFFFAOYSA-N
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Description

N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a thiophene ring and a partially saturated pyridine system. Key structural attributes include:

  • A 3-cyano group, which may influence electronic properties and binding affinity.
  • A 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety linked via the pyridin-2-yl group, contributing to hydrogen-bonding capacity and structural rigidity.
  • The hydrochloride salt form, likely improving aqueous solubility and bioavailability for pharmacological applications.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S.ClH/c25-12-18-17-10-11-27(13-16-6-2-1-3-7-16)14-22(17)31-24(18)26-23(28)21-15-29-19-8-4-5-9-20(19)30-21;/h1-9,21H,10-11,13-15H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTINAHIDZCIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C#N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core: Tetrahydrothieno[2,3-c]pyridine (thiophene fused with partially saturated pyridine).
  • Key groups: Cyano, benzyl, benzodioxine carboxamide, hydrochloride salt.

Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)

  • Core : Thiazole fused with pyrimidine.
  • Key groups: Cyano, substituted benzylidene (e.g., 2,4,6-trimethyl or 4-cyanophenyl).
  • Comparison: While both feature sulfur-containing heterocycles and cyano groups, the thiazolo-pyrimidine core lacks the partial saturation of the target’s thieno-pyridine. Benzylidene substituents in 11a/b are conjugated aldehydes, contrasting with the target’s benzyl group.

Tetrahydroimidazo[1,2-a]pyridine Derivatives (1l, 2d)

  • Core : Imidazole fused with pyridine.
  • Key groups: Cyano, nitrophenyl, phenethyl, or benzyl esters.
  • Comparison: The imidazo-pyridine core introduces nitrogen-rich aromaticity, differing from the sulfur-containing thieno-pyridine. Both classes employ cyano groups, but the target’s benzodioxine carboxamide is absent in these analogs.

Benzodioxine-Pyridine Hybrid ()

  • Core : Pyridine linked to 2,3-dihydrobenzodioxine.
  • Key groups: Methoxy, dimethylaminophenyl.
  • Comparison: Shares the benzodioxine moiety but lacks the fused thieno-pyridine system.

Pharmacological Implications

  • Thiazolo-pyrimidines : Reported for antimicrobial activity , though the target’s benzodioxine carboxamide may confer distinct target selectivity.
  • Benzodioxine derivatives : Often associated with serotonin reuptake inhibition (e.g., paroxetine) . The target’s carboxamide group could modulate such activity.
  • Salt Form : The hydrochloride in the target compound enhances solubility, a critical advantage over neutral analogs in drug development.

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